molecular formula C12H15NO2 B12325725 (S)-3-Amino-6-phenylhex-5-enoic acid

(S)-3-Amino-6-phenylhex-5-enoic acid

Cat. No.: B12325725
M. Wt: 205.25 g/mol
InChI Key: BYMYELCZQGMMKN-ZPMKCOPCSA-N
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Description

(S)-3-Amino-6-phenylhex-5-enoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a phenyl group, and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-6-phenylhex-5-enoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the preparation of a suitable precursor, such as a protected amino acid derivative, followed by a series of reactions including alkylation, deprotection, and functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-6-phenylhex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated amino acids.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-3-Amino-6-phenylhex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (S)-3-Amino-6-phenylhexanoic acid: Lacks the double bond present in (S)-3-Amino-6-phenylhex-5-enoic acid.

    (S)-3-Amino-6-phenylhex-5-yn-1-oic acid: Contains a triple bond instead of a double bond.

    (S)-3-Amino-6-phenylhex-4-enoic acid: The position of the double bond is different.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group along with a double bond. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E,3S)-3-amino-6-phenylhex-5-enoic acid

InChI

InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+/t11-/m0/s1

InChI Key

BYMYELCZQGMMKN-ZPMKCOPCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N

Origin of Product

United States

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